molecular formula C26H22BrN3O2 B7746742 (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B7746742
M. Wt: 488.4 g/mol
InChI Key: VYNGQOAZYARLAT-XSFVSMFZSA-N
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Description

(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves several steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the ethyl group: Alkylation of the benzimidazole nitrogen with ethyl halides in the presence of a base.

    Synthesis of the acrylonitrile moiety: This involves the Knoevenagel condensation of the benzimidazole derivative with a suitable aldehyde and malononitrile in the presence of a base.

    Formation of the (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl) group: This step involves the etherification of 4-bromobenzyl alcohol with 3-methoxyphenol, followed by coupling with the acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine or amide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or amides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Chemical Research: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
  • (E)-3-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
  • (E)-3-(4-((4-methylbenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile lies in the presence of the bromine atom, which can participate in unique chemical reactions and interactions

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O2/c1-3-30-23-7-5-4-6-22(23)29-26(30)20(16-28)14-19-10-13-24(25(15-19)31-2)32-17-18-8-11-21(27)12-9-18/h4-15H,3,17H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNGQOAZYARLAT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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